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Abstract
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a specific stereoisomer of a C30 isoprenoid alcohol.

While this class of compounds, more broadly known as polyisoprenoids, is of significant

interest in various biological processes, detailed spectroscopic data for this particular isomer is

not readily available in public databases. This guide provides a comprehensive overview of the

anticipated spectroscopic characteristics of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol based on

the known properties of related compounds. Furthermore, it outlines the standard experimental

protocols required for its full spectroscopic characterization, offering a foundational framework

for researchers working on its synthesis and analysis.

Predicted Spectroscopic Data
Due to the absence of experimentally derived public data for (2Z,6Z,10E,14E,18E)-
Farnesylfarnesol, the following tables summarize the expected spectroscopic features. These

predictions are based on the analysis of farnesol isomers, other sesquiterpenoids, and

polyisoprenoid alcohols.

Predicted ¹H NMR Spectroscopic Data
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Table 1: Expected ¹H NMR Chemical Shifts for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Protons
Expected Chemical
Shift (ppm)

Multiplicity Notes

H-1 ~4.1 d

Protons on the carbon

bearing the hydroxyl

group.

H-2, H-6, H-10, H-14,

H-18
~5.1 - 5.4 t or m

Vinylic protons. The

chemical shifts for H-2

and H-6 are expected

to be slightly different

from those of H-10, H-

14, and H-18 due to

the Z-configuration.

-OH
Variable (typically 1.5

- 2.5)
s (broad)

Chemical shift is

dependent on

concentration and

solvent.

Allylic CH₂ ~2.0 - 2.2 m

Methylene groups

adjacent to double

bonds.

Other CH₂ ~1.9 - 2.1 m
Other methylene

groups in the chain.

Vinylic CH₃ ~1.6 - 1.8 s

Methyl groups

attached to double

bonds. The chemical

shifts for methyls on

the Z-double bonds

may differ from those

on the E-double

bonds.

Terminal CH₃ ~1.6 s
Isopropylidene methyl

groups.
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Predicted ¹³C NMR Spectroscopic Data
Table 2: Expected ¹³C NMR Chemical Shifts for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Carbon
Expected Chemical Shift
(ppm)

Notes

C-1 ~59
Carbon bearing the hydroxyl

group.

C-3, C-7, C-11, C-15, C-19 ~135-142 Quaternary vinylic carbons.

C-2, C-6, C-10, C-14, C-18 ~120-125 Vinylic CH carbons.

Allylic CH₂ ~30-40

Methylene groups adjacent to

double bonds. The carbons in

the Z-configured isoprene units

will have slightly different

shifts.

Other CH₂ ~25-30
Other methylene groups in the

chain.

Vinylic CH₃ ~16-25

Methyl groups attached to

double bonds. The shifts for

methyls on the Z- and E-

double bonds will differ.

Terminal CH₃ ~17-25 Isopropylidene methyl groups.

Predicted Mass Spectrometry (MS) Data
Molecular Ion (M⁺): The nominal molecular weight is 426.7 g/mol . The high-resolution mass

spectrum should show an [M+H]⁺ ion at m/z 427.3934 for C₃₀H₅₁O.

Fragmentation Pattern: The mass spectrum is expected to show characteristic fragmentation

patterns for isoprenoid alcohols, including:

Loss of a water molecule ([M-H₂O]⁺) from the molecular ion.
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Cleavage at the allylic positions, leading to a series of fragment ions separated by 68 Da

(the mass of an isoprene unit).

Fragments corresponding to the farnesyl and geranyl moieties.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Expected Key IR Absorption Bands for (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch 3200 - 3600 Strong, broad

C-H stretch (sp³) 2850 - 3000 Strong

C-H stretch (sp²) 3010 - 3050 Medium

C=C stretch 1650 - 1670 Medium to weak

C-O stretch 1000 - 1150 Strong

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required to

characterize (2Z,6Z,10E,14E,18E)-Farnesylfarnesol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent should be based on the

solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: 0-12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the

¹³C nucleus.

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D

NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation).

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine

the relative number of protons.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent (e.g., methanol, acetonitrile).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source.
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Ionization Method: Electrospray ionization (ESI) in positive ion mode is generally suitable for

alcohols. Atmospheric pressure chemical ionization (APCI) can also be used.

Mass Analysis:

Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to observe the

molecular ion and major fragments.

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced

dissociation (CID) to obtain a detailed fragmentation pattern, which is crucial for structural

elucidation.

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental

composition. Analyze the fragmentation pattern to identify characteristic structural motifs.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates

(e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and

place it in a liquid cell.

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR

crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent

spectroscopic characterization of a farnesylfarnesol isomer.
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Caption: Workflow for the synthesis and spectroscopic characterization of a farnesylfarnesol

isomer.

To cite this document: BenchChem. [Spectroscopic Characterization of
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b161790#spectroscopic-data-for-
2z-6z-10e-14e-18e-farnesylfarnesol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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